

# An In-depth Technical Guide to Early Research on Perfluamine (Perfluorotripropylamine)

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## Compound of Interest

Compound Name: Perfluamine

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research studies on **Perfluamine**, also known as Perfluorotripropylamine. The focus is on the foundational scientific data, including physicochemical properties, synthesis methodologies, and the initial toxicological assessments that have been publicly documented.

## Core Compound Information

**Perfluamine**, chemically known as perfluorotripropylamine, is a perfluorinated compound with the molecular formula  $C_9F_{21}N$ .<sup>[1][2][3]</sup> It is characterized by its high thermal stability and chemical inertness, properties that have led to its use in various industrial and technical applications, including as a heat transfer fluid and in the electronics industry.<sup>[2]</sup>

## Physicochemical Properties

Quantitative data on the physicochemical properties of **Perfluamine** are summarized in the table below. This information is critical for understanding its behavior in experimental and industrial settings.

Property	Value	Reference
Molecular Formula	C9F21N	[1]
Molecular Weight	521.07 g/mol	[1][2]
Melting Point	-52 °C	[1]
Boiling Point	125-135 °C	[1]
Density	1.82 g/cm <sup>3</sup> at 25 °C	[1][2]
Vapor Pressure	9.91 mmHg at 25 °C	[1]
Refractive Index	1.279 at 25 °C	[1][2]
Solubility	Slightly soluble in DMSO, Methanol, and Water	[1]

## Experimental Protocols: Synthesis of Perfluamine

Early and current synthesis of **Perfluamine** has relied on exhaustive fluorination of tripropylamine. The two primary methods documented are electrochemical fluorination (Simons process) and cobalt fluoride fluorination.

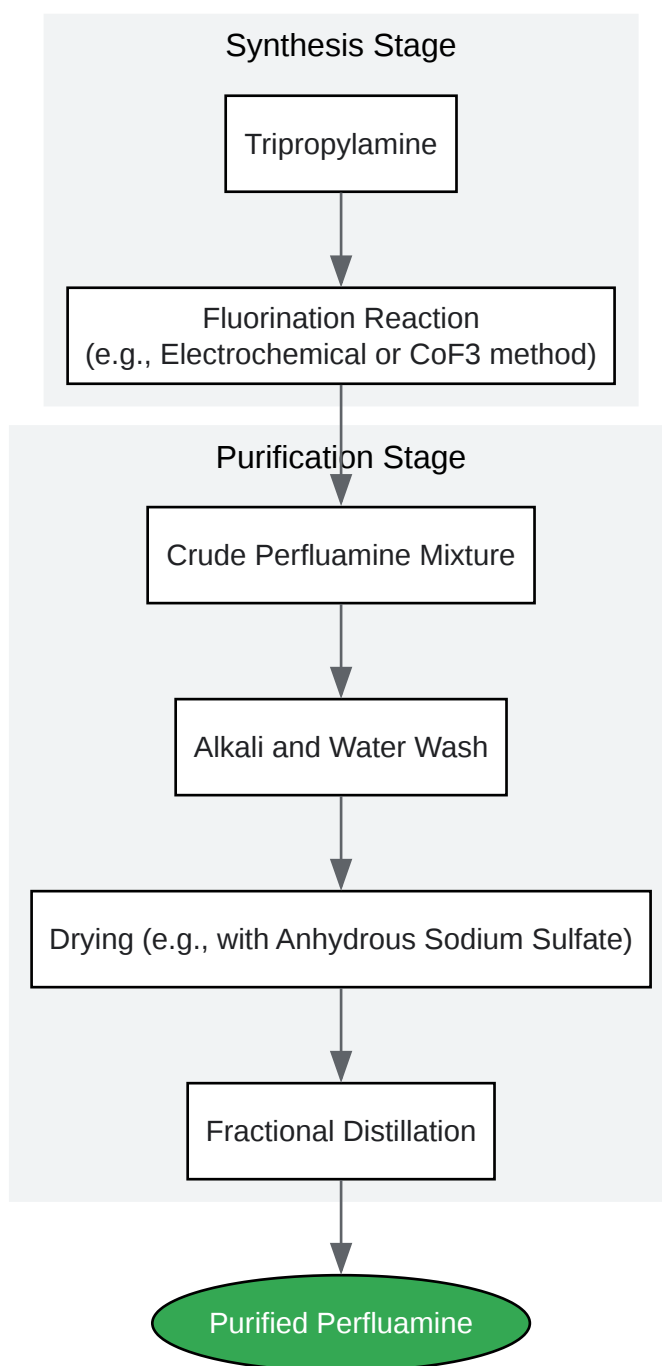
1. Electrochemical Fluorination (Simons Process): This is the preferred industrial route to fluorinated tertiary alkylamines.[2] The general protocol involves:

- Starting Material: Tripropylamine.
- Electrolyte: Anhydrous hydrogen fluoride (HF).
- Process: A solution of tripropylamine in anhydrous HF is electrolyzed. The hydrogen atoms on the alkyl chains are replaced with fluorine atoms.
- Product: A mixture of perfluorinated products is obtained, from which **Perfluamine** is separated and purified.

2. Cobalt Fluoride Fluorination: This method involves the use of a high-valency metal fluoride to replace hydrogen with fluorine.

- Fluorinating Agent: Cobalt(III) fluoride (CoF<sub>3</sub>).
- Process: Tripropylamine vapor is passed over a heated bed of CoF<sub>3</sub>. The CoF<sub>3</sub> is reduced to CoF<sub>2</sub> during the reaction.
- Regeneration: The CoF<sub>2</sub> is then regenerated by passing fluorine gas over it at a higher temperature.
- Product: The crude product is then purified to yield **Perfluamine**. A continuous production method based on this principle has been patented, which involves reacting tripropylamine vapor with a fluorine-nitrogen mixed gas in a reactor containing a cobalt-based catalyst.<sup>[4][5]</sup>

Below is a generalized workflow for the synthesis and purification of **Perfluamine**.



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A generalized workflow for the synthesis and purification of **Perfluamine**.

## Early Toxicological and Biological Studies

The earliest publicly available, specific research on the biological effects of **Perfluamine** dates to the 1980s, primarily in the context of its use as a component in blood substitute emulsions,

most notably Fluosol-DA.[2] These studies were foundational in understanding its in-vivo behavior.

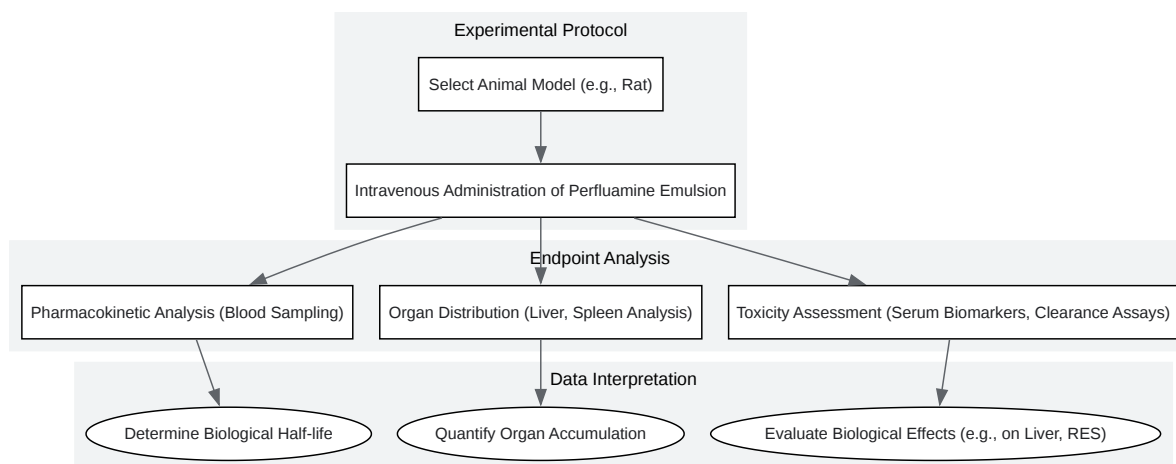
**Experimental Protocols:** The precise, detailed protocols of these early studies are not fully available in the public literature. However, the general methodologies can be summarized as follows:

- **Animal Models:** Studies were conducted primarily in rats and dogs.[2]
- **Administration:** **Perfluamine** was administered intravenously as part of an emulsion (e.g., Fluosol-DA, a 20% emulsion containing perfluorodecalin and perfluorotripropylamine).[2]
- **Dosage:** Doses varied depending on the study, with some experiments using up to 14 g/kg of the emulsion in rats.[6]
- **Endpoints Measured:**
  - **Pharmacokinetics:** Blood concentrations of **Perfluamine** were measured over time to determine its biological half-life.[2][6]
  - **Organ Distribution:** The accumulation and retention of **Perfluamine** in organs of the reticuloendothelial system (RES), such as the liver and spleen, were quantified.[2]
  - **Hepatotoxicity:** Liver function was assessed by measuring serum transaminase levels.[2]
  - **RES Function:** The function of the reticuloendothelial system was evaluated using colloidal carbon clearance assays.[2]

**Summary of Quantitative Findings:**

Parameter	Finding	Animal Model	Reference
Biological Half-life	Exponential half-life in liver and spleen ranged from 110 to 190 days.	Rat	<a href="#">[2]</a>
Organ Accumulation	Significant accumulation in the liver and spleen. Maximum liver content reached after 2 days.	Rat	<a href="#">[2]</a>
RES Function	Colloidal carbon clearance was reduced to less than half of the control value immediately after administration.	Rat	<a href="#">[2]</a>
Liver Function	Serum transaminases increased to about twice the control levels but returned to normal by the second day.	Rat	<a href="#">[2]</a>

The workflow for these early toxicological assessments can be visualized as follows.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Early Research on Perfluamine (Perfluorotripropylamine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110025#early-research-studies-on-perfluamine]

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